Product packaging for Rel-(3S,4S)-3-methylpiperidine-3,4-diol(Cat. No.:)

Rel-(3S,4S)-3-methylpiperidine-3,4-diol

Cat. No.: B13332583
M. Wt: 131.17 g/mol
InChI Key: HYKBZZUNSZBYCZ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3S,4S)-3-methylpiperidine-3,4-diol is a chiral piperidine derivative of significant interest in medicinal chemistry and biochemical research. This compound features a piperidine ring core substituted with two adjacent hydroxyl groups and a methyl group at the 3-position, presenting a stereochemically defined scaffold that is valuable for the synthesis of more complex molecules . Compounds within the piperidine-3,4-diol structural class have been identified as key precursors and intermediates in developing active pharmaceutical ingredients. Piperidine-3,4-diol scaffolds are extensively investigated for their potential as glycosidase inhibitors . These enzymes are crucial for carbohydrate metabolism in biological systems, and their inhibition is a promising therapeutic strategy for conditions such as diabetes, viral infections, and cancer . The specific stereochemistry of the diol groups, (3S,4S), is often a critical determinant for the compound's binding affinity and inhibitory activity against specific enzymatic targets. As a research chemical, this compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this high-purity building block to explore novel synthetic pathways, develop potential therapeutic agents, and study structure-activity relationships. Proper storage conditions should be observed to maintain the stability and integrity of the product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B13332583 Rel-(3S,4S)-3-methylpiperidine-3,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,4S)-3-methylpiperidine-3,4-diol

InChI

InChI=1S/C6H13NO2/c1-6(9)4-7-3-2-5(6)8/h5,7-9H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

HYKBZZUNSZBYCZ-WDSKDSINSA-N

Isomeric SMILES

C[C@@]1(CNCC[C@@H]1O)O

Canonical SMILES

CC1(CNCCC1O)O

Origin of Product

United States

Stereochemistry and Configurational Analysis of Rel 3s,4s 3 Methylpiperidine 3,4 Diol

Absolute and Relative Stereochemical Assignment Methodologies

Determining the exact 3D arrangement of atoms is fundamental to characterizing a chiral molecule like Rel-(3S,4S)-3-methylpiperidine-3,4-diol. The "Rel-(3S,4S)" designation indicates the relative stereochemistry between the chiral centers at positions 3 and 4. However, confirming this and establishing the absolute configuration requires sophisticated analytical techniques.

Spectroscopic Techniques in Stereochemical Elucidation

Spectroscopic methods offer powerful, non-destructive ways to probe the stereochemistry of molecules in solution. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and Vibrational Circular Dichroism (VCD) are particularly crucial.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for determining the relative stereochemistry of cyclic compounds. tandfonline.com By analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum, the dihedral angles can be inferred, which helps to distinguish between cis and trans isomers. rsc.orgnih.gov For instance, a large coupling constant between protons at C3 and C4 would suggest a diaxial relationship, while a smaller coupling constant would indicate an axial-equatorial or diequatorial arrangement. NOESY experiments provide information on through-space proximity between protons, further helping to build a 3D structural model of the molecule in solution. tandfonline.com The analysis of ¹H and ¹³C chemical shifts, when compared with theoretical calculations, also serves as a valuable tool in conformational and configurational assignment. researchgate.netycdehongchem.com

Vibrational Circular Dichroism (VCD): VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.com It has emerged as a robust method for determining the absolute configuration of molecules in solution, especially when crystallization for X-ray analysis is challenging. nih.govamericanlaboratory.com The process involves measuring the experimental VCD spectrum and comparing it to a spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). rsc.orgschrodinger.com A strong correlation between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., 3S,4S) allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com This method is highly sensitive to the molecule's three-dimensional structure, including its conformational preferences in solution. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and stereochemistry in the solid state. nih.gov This technique offers an unambiguous determination of both the relative and absolute configuration of a chiral molecule, provided a suitable single crystal can be grown. nih.govnih.gov

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of the atoms can be determined. For this compound, a successful crystallographic analysis would confirm the cis relationship between the methyl group and the hydroxyl group at C4, and provide detailed insight into the preferred conformation adopted in the crystal lattice, including the influence of intermolecular hydrogen bonding.

Conformational Analysis and Preferred Conformations in Solution and Solid State

The piperidine (B6355638) ring, like cyclohexane, is not planar and preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. wikipedia.orgresearchgate.net For a substituted piperidine such as this compound, the substituents can occupy either axial or equatorial positions, leading to different chair conformers that are in equilibrium.

Influence of Ring Strain and Substituent Effects on Conformation

Ring strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded repulsive interactions). wikipedia.org The chair conformation of piperidine effectively minimizes these strains. wikipedia.org However, the presence of substituents introduces steric and electronic effects that dictate the preferred conformation.

Substituent Effects: Generally, bulky substituents favor the equatorial position to avoid steric clashes with the axial protons on the same side of the ring, known as 1,3-diaxial interactions. rsc.org In this compound, the methyl and two hydroxyl groups must be accommodated. The relative energies of the two possible chair conformers will depend on the balance of these steric demands.

Intramolecular Hydrogen Bonding: The presence of vicinal hydroxyl groups at C3 and C4, along with the nitrogen atom of the piperidine ring, introduces the possibility of intramolecular hydrogen bonding. nih.govacs.org Such bonds can significantly stabilize a particular conformation, even one that might be sterically less favorable. For example, a hydrogen bond between the C4-hydroxyl group and the ring nitrogen could favor a conformation where this hydroxyl group is axial, counteracting the usual steric preference for an equatorial position. nih.govnih.gov

Protonation Effects: The conformational equilibrium can also be influenced by the protonation state of the nitrogen atom. Protonation of the amine can alter electrostatic interactions within the molecule, sometimes stabilizing an axial conformation for a polar substituent where it would otherwise be equatorial. acs.orgnih.gov

Below is a table summarizing the types of strain and interactions that influence the conformation of substituted piperidines.

Type of Strain/InteractionDescriptionInfluence on Piperidine Conformation
Angle StrainStrain arising from bond angles deviating from the ideal sp³ angle of 109.5°.Minimized in the chair conformation. Significant in non-chair (e.g., boat, twist-boat) conformations.
Torsional StrainStrain from eclipsing C-H and C-C bonds on adjacent atoms.Minimized in the chair conformation where all bonds are staggered. Present in boat and twist-boat conformations.
Steric Strain (1,3-Diaxial Interactions)Repulsive van der Waals interaction between axial substituents on carbons 1, 3, and 5.Disfavors conformations with bulky axial substituents, promoting equatorial placement. rsc.org
Intramolecular Hydrogen BondingAttractive force between a hydrogen bond donor (e.g., -OH) and an acceptor (e.g., -OH, N) within the same molecule.Can stabilize specific chair or even twist-boat conformations that facilitate the hydrogen bond, potentially overriding steric preferences. nih.gov

Dynamic Stereochemistry and Inversion Barriers

In solution, the two chair conformations of a piperidine ring are typically in rapid equilibrium through a process known as ring inversion or "ring flipping". wikipedia.orgscribd.com During this process, substituents that were in axial positions become equatorial, and vice versa.

The ring must pass through higher-energy, non-chair conformations, such as the twist-boat or boat, which act as transition states or intermediates. nih.govacs.org The energy required to overcome this transition state is the inversion barrier . For piperidine itself, the barrier for ring inversion is around 10.4 kcal/mol, while the barrier for nitrogen inversion (the flipping of the lone pair on the nitrogen) is lower, at approximately 6.1 kcal/mol. wikipedia.org

The specific inversion barrier for this compound would be influenced by its unique substitution pattern. The presence of substituents can raise or lower this barrier and will determine the relative populations of the two chair conformers at a given temperature. The kinetics of this dynamic process can be studied using variable-temperature NMR (VT-NMR), where the broadening and coalescence of signals as the temperature changes can be analyzed to determine the energy barrier of the inversion process. nih.govoptica.org

Advanced Synthetic Methodologies for Rel 3s,4s 3 Methylpiperidine 3,4 Diol and Its Stereoisomers

Strategies for Stereoselective and Regioselective Synthesis

The arrangement of hydroxyl and methyl groups on the piperidine (B6355638) ring demands synthetic strategies that can control both stereoselectivity (the 3D arrangement of atoms) and regioselectivity (the position of functional groups).

Asymmetric dihydroxylation is a powerful method for installing two adjacent hydroxyl groups (a diol) onto an alkene with high stereocontrol. nih.gov This is particularly relevant for the synthesis of the syn-diol present in the target molecule.

Sharpless Asymmetric Dihydroxylation : This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity in the dihydroxylation of alkenes. nih.govorganic-chemistry.orgwikipedia.org For a precursor like a 3-methyl-1,2,3,6-tetrahydropyridine derivative, the choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) dictates which face of the double bond is hydroxylated, allowing for the selective synthesis of different stereoisomers. organic-chemistry.org The reaction is typically performed with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, to regenerate the osmium catalyst. organic-chemistry.orgwikipedia.org

Osmium Tetraoxide-mediated Dihydroxylation : In the absence of a chiral ligand, osmium tetroxide (OsO4) reacts with alkenes to form a cyclic osmate ester intermediate. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis of this intermediate yields the syn-diol. libretexts.orgnumberanalytics.com While not inherently asymmetric, this method is highly diastereoselective, providing the syn-diol reliably. wikipedia.orgnumberanalytics.com To make the process catalytic due to the cost and toxicity of OsO4, a co-oxidant is used in what is known as the Upjohn dihydroxylation. wikipedia.org

Comparison of Dihydroxylation Methods
MethodKey ReagentsStereoselectivityAdvantagesDisadvantages
Sharpless Asymmetric Dihydroxylationcat. OsO4, Chiral Ligand (e.g., (DHQD)2PHAL), Co-oxidant (e.g., K3Fe(CN)6) organic-chemistry.orgHigh Enantioselectivity and Diastereoselectivity (syn-diol) nih.govProvides access to specific enantiomers. nih.govRequires expensive chiral ligands. wikipedia.org
Upjohn Dihydroxylation (OsO4-mediated)cat. OsO4, Co-oxidant (e.g., NMO) wikipedia.orgHigh Diastereoselectivity (syn-diol) wikipedia.orgReliable for syn-diol formation, uses catalytic OsO4. masterorganicchemistry.comNot enantioselective without a chiral source.

The ring-opening of strained three-membered rings like epoxides and aziridines with nucleophiles is a fundamental strategy for introducing functionality with defined stereochemistry. mdpi.comthieme-connect.de

Epoxides : Epoxides can be opened by nitrogen nucleophiles to form amino alcohols, which are key intermediates for piperidine synthesis. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the point of attack. youtube.com For an unsymmetrical epoxide, the regioselectivity of the attack (at the more or less substituted carbon) can be controlled by the reaction conditions (acidic or basic) and the nature of the nucleophile. rsc.orgresearchgate.net Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon. researchgate.net

Aziridines : Aziridines, being nitrogen analogs of epoxides, are also excellent electrophiles for ring-opening reactions. researchgate.netnih.gov Their high ring strain facilitates reactions with a wide range of nucleophiles. mdpi.comresearchgate.net The regioselectivity of aziridine (B145994) ring-opening is influenced by substituents on the ring and the nitrogen atom. mdpi.com Non-activated aziridines can be inert, but activation, often by an electron-withdrawing group on the nitrogen, enhances their reactivity. mdpi.comnih.gov

Forming the six-membered piperidine ring is a crucial step in the synthesis.

Photoinduced Electron Transfer (PET) Cyclization : PET reactions can be used to construct heterocyclic rings. nih.govcapes.gov.br In this process, a photoexcited species can act as a potent oxidant or reductant, initiating a cascade of reactions that can lead to cyclization. nih.govwikipedia.org For instance, an amine can be oxidized via PET to form an aminyl radical, which can then undergo intramolecular cyclization onto a tethered alkene to form the piperidine ring. researchgate.netrsc.org

Ring-Closing Metathesis (RCM) : RCM has become a powerful tool for the formation of cyclic alkenes, including piperidine precursors. This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene. The resulting cyclic alkene can then be further functionalized, for example, by dihydroxylation as described above, to install the required hydroxyl groups.

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, terpenes, and carbohydrates. researchgate.net

Carbohydrates are particularly attractive starting materials for the synthesis of polyhydroxylated piperidines due to their inherent chirality and abundance of hydroxyl groups. nih.gov Synthetic strategies often involve the manipulation of a sugar's functional groups, such as selective protection, oxidation, reduction, and the introduction of a nitrogen atom, followed by cyclization to form the piperidine ring. nih.govrsc.org For example, a glucose derivative can be converted into an amino alcohol precursor, which can then be cyclized to form a piperidine ring with a predefined stereochemistry. rsc.org

Protecting Group Strategies in Polyhydroxylated Piperidine Synthesis

The synthesis of complex molecules like polyhydroxylated piperidines, which contain multiple reactive functional groups (hydroxyl and amino groups), requires a sophisticated protecting group strategy. jocpr.com Protecting groups are used to temporarily mask these functional groups to prevent them from interfering with reactions at other sites in the molecule. jocpr.comcreative-peptides.com

Common protecting groups for hydroxyl groups include acetals, silyl (B83357) ethers, and benzyl (B1604629) ethers. For the amino group, carbamates such as Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are frequently used. creative-peptides.com An effective strategy requires "orthogonal" protecting groups, which can be removed under different conditions, allowing for the selective deprotection and functionalization of specific groups. jocpr.com

For vicinal diols, as found in the target molecule, cyclic protecting groups are particularly useful.

Isopropylidene Acetals (Acetonides) : These are commonly used to protect 1,2- and 1,3-diols. numberanalytics.comthieme-connect.de They are formed by reacting the diol with acetone (B3395972) in the presence of an acid catalyst. numberanalytics.com Isopropylidene acetals are stable under basic and many other reaction conditions but are readily cleaved under acidic conditions, making them a valuable tool in a multi-step synthesis. numberanalytics.comnumberanalytics.com

Common Protecting Groups in Polyhydroxylated Piperidine Synthesis
Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Aminetert-ButoxycarbonylBocBoc2O, BaseStrong Acid (e.g., TFA) creative-peptides.com
AmineBenzyloxycarbonylCbz / ZCbz-Cl, BaseHydrogenolysis (H2, Pd/C) creative-peptides.com
Diol (1,2- or 1,3-)Isopropylidene Acetal-Acetone, Acid catalyst numberanalytics.comAqueous Acid numberanalytics.comnumberanalytics.com
HydroxylBenzyl etherBnBnBr, BaseHydrogenolysis (H2, Pd/C)
Hydroxyltert-Butyldimethylsilyl etherTBSTBSCl, ImidazoleFluoride source (e.g., TBAF)

Isolation and Purification Techniques for Stereoisomers

The synthesis of stereoisomers often results in mixtures that need to be separated.

Isopropylidene Acetal Formation and Chromatographic Separation : One effective strategy involves converting a mixture of diol stereoisomers into their corresponding isopropylidene acetals. researchgate.net The resulting acetals are often less polar and may have different physical properties, making them easier to separate by standard chromatographic techniques like column chromatography. researchgate.net After separation, the protecting group can be removed to yield the pure stereoisomers. researchgate.netacs.org

Chromatographic Separation : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation of stereoisomers. researchgate.netnih.gov Chiral stationary phases can be used to resolve enantiomers, while standard phases can often separate diastereomers. nih.govresearchgate.net Derivatization of the isomers can also enhance their separability. researchgate.net

Development of Sustainable Synthesis Approaches

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable synthesis strategies for complex molecules like Rel-(3S,4S)-3-methylpiperidine-3,4-diol. These approaches aim to minimize the environmental footprint of chemical processes by adhering to the principles of green chemistry. This involves a shift away from traditional synthetic methods that often rely on hazardous reagents, harsh reaction conditions, and generate significant waste streams. Instead, the focus is on creating more efficient, safer, and environmentally benign routes to valuable chemical entities. The development of such methods for piperidine derivatives is an active area of research, driven by the prevalence of this structural motif in pharmaceuticals. nih.gov

Green Chemistry Principles in Piperidine Diol Synthesis

The synthesis of piperidine diols, including this compound, can be made more sustainable by integrating the core tenets of green chemistry. These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles applicable to the synthesis of piperidine diols include the use of renewable feedstocks, the implementation of catalytic reactions, the selection of safer solvents, and the pursuit of atom economy.

One of the most promising green chemistry approaches in the synthesis of chiral piperidines is the use of biocatalysis. nih.gov Enzymes, such as lipases, oxidases, and reductases, offer high stereo- and regioselectivity under mild reaction conditions, often in aqueous environments. nih.gov For instance, a biocatalytic approach could be envisioned for the synthesis of this compound starting from a readily available prochiral precursor. The use of an immobilized enzyme, such as Candida antarctica lipase (B570770) B (CALB), has been shown to be effective in the synthesis of other piperidine derivatives, offering the advantage of catalyst reusability and high yields. rsc.org

Another key aspect of green chemistry is the use of safer and more environmentally friendly solvents. skpharmteco.com Traditional organic solvents often pose significant health and environmental risks. Research into greener alternatives, such as water, supercritical fluids, or bio-based solvents, is crucial for developing more sustainable synthetic protocols. unibo.itmdpi.com For example, water-mediated intramolecular cyclization has been successfully employed in the synthesis of piperidinols, offering a greener alternative to conventional methods. nih.gov

Furthermore, the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a critical consideration. mdpi.com Catalytic methods, including both biocatalysis and metal-catalyzed reactions, are inherently more atom-economical than stoichiometric reactions. mdpi.com For instance, metal-catalyzed acceptorless coupling reactions have been developed for the synthesis of N-heterocycles, which generate minimal waste. mdpi.com

The application of these green chemistry principles to the synthesis of this compound and its stereoisomers holds the potential to significantly reduce the environmental impact of their production. The following table summarizes some key green chemistry approaches and their potential benefits in the context of piperidine diol synthesis.

Green Chemistry PrincipleApplication in Piperidine Diol SynthesisPotential Benefits
Biocatalysis Use of enzymes (e.g., lipases, oxidases) for stereoselective synthesis. nih.govrsc.orgHigh enantioselectivity, mild reaction conditions, reduced waste, use of renewable catalysts. nih.gov
Alternative Solvents Replacement of hazardous organic solvents with water or bio-based solvents. skpharmteco.comImproved safety profile, reduced environmental pollution, potential for simplified product isolation. nih.gov
Atom Economy Employment of catalytic methods (e.g., metal catalysis, organocatalysis) and cascade reactions. mdpi.comMaximized incorporation of starting materials into the final product, minimized waste generation. mdpi.com
Renewable Feedstocks Utilization of starting materials derived from biomass.Reduced reliance on fossil fuels, improved sustainability of the overall process.
Energy Efficiency Conducting reactions at ambient temperature and pressure, use of microwave irradiation. mdpi.comLower energy consumption, reduced carbon footprint. mdpi.com

By embracing these sustainable approaches, the synthesis of this compound and other valuable piperidine derivatives can be aligned with the principles of modern, environmentally responsible chemistry.

Computational and Theoretical Investigations of Rel 3s,4s 3 Methylpiperidine 3,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the electronic properties and reactivity of molecules. nih.govnih.govrsc.org For Rel-(3S,4S)-3-methylpiperidine-3,4-diol, these methods can elucidate the intricacies of its synthesis and predict its chemical behavior.

Density Functional Theory (DFT) is a robust computational method for investigating reaction mechanisms and has been widely applied to understand the synthesis of complex molecules, including piperidine (B6355638) derivatives. nih.govresearchgate.netcell.comtandfonline.com DFT calculations can be employed to model the potential energy surface of synthetic routes to this compound. For instance, in a hypothetical synthesis involving the diastereoselective reduction of a precursor ketone, DFT could be used to:

Model Reactant and Product Geometries: The three-dimensional structures of reactants, intermediates, transition states, and products can be optimized to their lowest energy conformations.

Calculate Reaction Energies: The energies of all species along the reaction pathway can be calculated to determine the thermodynamics of the reaction, indicating whether it is energetically favorable.

Identify Transition States: The transition state is the highest energy point on the reaction coordinate and represents the kinetic barrier to the reaction. Locating and characterizing the transition state structure is crucial for understanding the reaction rate.

Analyze Reaction Pathways: By mapping the entire reaction pathway, researchers can gain insights into the step-by-step mechanism of the transformation, including the role of catalysts and the origin of stereoselectivity. nih.govacs.orgresearchgate.net

A hypothetical DFT study on a key stereoselective reduction step in the synthesis of this compound might yield the following energetic data:

SpeciesRelative Energy (kcal/mol)
Reactant + Reagent0.0
Transition State 1 (TS1)+15.2
Intermediate-5.6
Transition State 2 (TS2)+12.8
Product-20.3

This interactive table presents hypothetical energy values for a plausible synthetic step, illustrating how DFT can quantify the energetics of a reaction pathway.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. tandfonline.com The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, FMO analysis can predict its reactivity in various chemical environments.

HOMO: The HOMO is associated with the molecule's ability to donate electrons. In this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO represents the molecule's ability to accept electrons. The LUMO is likely distributed around the C-N and C-O bonds, suggesting these areas are susceptible to nucleophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

A table of hypothetical reactivity descriptors for this compound, calculated at the B3LYP/6-31G(d) level of theory, is presented below:

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy+1.2
Energy Gap (LUMO-HOMO)7.7
Electronegativity (χ)2.65
Chemical Hardness (η)3.85

This interactive table showcases representative values for key reactivity descriptors derived from FMO analysis, providing insights into the molecule's chemical behavior.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide detailed electronic information, they are often performed on static molecules in the gas phase. Molecular Dynamics (MD) simulations, on the other hand, can model the dynamic behavior of molecules over time, considering the effects of solvent and temperature. nih.govuq.edu.aumdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. rsc.org

The piperidine ring can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and can be accessed at physiological temperatures. rsc.org The orientation of the methyl and diol substituents (axial vs. equatorial) further adds to the conformational complexity. nih.govresearchgate.netnih.govd-nb.info

An MD simulation of this compound in a water box would involve:

System Setup: Placing the molecule in a simulated box of water molecules.

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.

The results of such a simulation could reveal the predominant chair conformation and the preferred orientation of the substituents, as well as the frequency of conformational transitions.

Docking Studies and Molecular Modeling of Interactions with Biological Targets (e.g., Enzyme Active Sites)

Given the prevalence of the piperidine scaffold in bioactive molecules, it is plausible that this compound could interact with biological targets such as enzymes or receptors. tandfonline.comnih.govbenthamdirect.com Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov

Docking studies can be used to screen large libraries of compounds against a known protein target or to investigate the binding of a specific ligand in detail. rsc.orgrsc.org In a hypothetical docking study of this compound against a putative enzyme target, the following steps would be taken:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the enzyme (e.g., from the Protein Data Bank) and generating a 3D model of the ligand.

Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to place the ligand into the active site of the enzyme in various orientations and conformations.

Scoring and Analysis: The docking program calculates a binding score for each pose, which is an estimate of the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A hypothetical docking result for this compound with a kinase active site is summarized in the following table:

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.2ASP145, LYS72, PHE80
2-7.9GLU91, TYR12, VAL20
3-7.5ASP145, SER15, LEU83

This interactive table presents plausible docking results, illustrating how this technique can predict binding affinity and identify key interactions with a biological target.

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Exploration

Cheminformatics and data mining techniques can be used to explore the structure-activity relationships (SAR) of a series of compounds. nih.govresearchgate.net While there is no published SAR data specifically for this compound, these methods could be applied to a library of its analogs to identify key structural features that contribute to a particular biological activity. nih.govresearchgate.netsemopenalex.orgresearchgate.netnih.gov

A typical cheminformatics workflow for SAR exploration would involve:

Data Collection: Assembling a dataset of piperidine derivatives with their corresponding biological activity data.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., size, shape, electronic properties).

Model Building: Using machine learning algorithms to build a quantitative structure-activity relationship (QSAR) model that correlates the molecular descriptors with the biological activity.

Model Validation: Rigorously validating the QSAR model to ensure its predictive power.

Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. mdpi.com

Rel 3s,4s 3 Methylpiperidine 3,4 Diol As a Versatile Synthetic Intermediate and Heterocyclic Scaffold

Applications in the Synthesis of Complex Natural Products and Bioactive Molecules

The strategic placement of amino, hydroxyl, and methyl groups on the piperidine (B6355638) core of rel-(3S,4S)-3-methylpiperidine-3,4-diol makes it a prime candidate for elaboration into more complex molecular architectures. Its inherent chirality and functional handles are pivotal for constructing bioactive compounds, particularly those mimicking natural sugars.

Iminosugars, also known as azasugars, are polyhydroxylated piperidines, pyrrolidines, or indolizidines where a nitrogen atom replaces the endocyclic oxygen of a sugar molecule. semanticscholar.orgcnr.it This structural modification is key to their biological activity, particularly as enzyme inhibitors. The core structure of this compound serves as a scaffold for creating a variety of iminosugar analogues. Synthetic strategies often begin with chiral pool precursors like sugars or amino acids to construct the enantiomerically pure piperidine ring. semanticscholar.org For instance, synthetic routes to polyhydroxy piperidines have been developed from readily available starting materials like D-ribose. researchgate.net The synthesis of these complex molecules often involves key steps such as asymmetric dihydroxylation and stereospecific ring-opening of epoxides to install the required stereocenters. cnr.it The resulting piperidine structures can be further modified to produce a library of azasugar analogues for biological screening.

The ability of iminosugars to inhibit glycosidases has immense therapeutic potential for a range of diseases, including type 2 diabetes, viral infections, and certain genetic disorders. cnr.it Glycosidase inhibitors function by delaying the breakdown of complex carbohydrates into absorbable monosaccharides, thereby controlling post-meal blood glucose levels. mdpi.com Several piperidine-based iminosugars, such as miglitol (B1676588) and voglibose, are established drugs for treating type 2 diabetes. mdpi.comnih.gov

Derivatives of 3,4-dihydroxypiperidines have been synthesized and evaluated for their α-glucosidase inhibition activity. nih.gov Research has shown that specific substitutions on the piperidine ring can lead to potent and selective inhibitors. For example, a study on various polyhydroxy piperidine azasugars identified compounds that were potent and selective inhibitors of α-glucosidase, with Ki values as low as 1.07 µM. researchgate.net Another study found that dihydrofuro[3,2-b]piperidine derivatives synthesized from D- and L-arabinose showed significantly stronger inhibitory potency against α-glucosidase than the commercial drug acarbose. mdpi.com The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the piperidine nitrogen are critical for activity. mdpi.com

Compound/Derivative ClassTarget EnzymeInhibition Data (IC₅₀ / Kᵢ)Reference
Dihydrofuro[3,2-b]piperidine derivative 32 α-glucosidaseIC₅₀ = 0.07 μM mdpi.com
Dihydrofuro[3,2-b]piperidine derivative 28 α-glucosidaseIC₅₀ = 0.5 μM mdpi.com
Polyhydroxy piperidine 22 α-glucosidaseKᵢ = 1.07 µM researchgate.net
Polyhydroxy piperidine 39 α-glucosidaseKᵢ = 16.4 µM researchgate.net
(3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triolα-D-glucosidaseIC₅₀ = 93 μM researchgate.net
3,4-dihydroxypiperidine derivativesα-glucosidaseShowed excellent activity nih.gov

Functionalization and Derivatization Strategies of the Piperidine Core

The versatility of the this compound scaffold is further enhanced by the ability to selectively modify its functional groups. The secondary amine and the two hydroxyl groups offer multiple sites for chemical transformation, allowing for the creation of diverse derivatives.

Control over the oxidation state of the piperidine core and its substituents is a key strategy in synthesis. For example, the synthesis of piperidine iminosugars can involve the reduction of a ketone functionality on the ring using reagents like sodium borohydride (B1222165) (NaBH₄) or diisobutylaluminium hydride (DIBAL-H). nih.gov Catalytic hydrogenation is another common method used for reductive amination to form the piperidine ring or to reduce other functional groups in the molecule. semanticscholar.org These reduction steps are often highly stereoselective, influenced by the existing stereocenters in the molecule, which is crucial for obtaining the desired biologically active isomer. nih.gov Conversely, selective oxidation of one or both hydroxyl groups could provide access to aminoketones or lactams, which are themselves valuable intermediates for further diversification.

The secondary amine and hydroxyl groups of the piperidine diol are readily derivatized. The nitrogen atom can undergo N-alkylation or be converted into amides and sulfonamides. researchgate.netnih.gov For instance, a series of forty-five amide, di-amide, and sulfonamide derivatives of cis- and trans-3,4-dihydroxy piperidines were synthesized to evaluate their α-glucosidase inhibition activity. nih.gov This highlights how modification of the amine functionality can be used to modulate biological properties. Similarly, increasing the lipophilicity by N-alkylation with a long chain, such as a dodecyl group, has been shown to enhance inhibitory activity against certain enzymes. researchgate.net

The hydroxyl groups can be protected, activated for substitution reactions, or esterified. For example, protection of diols as acetonides using 2,2-dimethoxypropane (B42991) is a common strategy in the synthesis of iminosugars to allow for selective reaction at other positions. cnr.it These modifications not only alter the physicochemical properties of the parent molecule but also enable its use in more complex synthetic schemes.

Incorporation into Diverse Heterocyclic Systems and Fused Ring Structures

The functional groups of this compound can participate in intramolecular cyclization reactions to form fused bicyclic or more complex polycyclic systems. openmedicinalchemistryjournal.com This strategy is a powerful tool for creating conformationally constrained analogues, which can lead to enhanced potency and selectivity for biological targets.

An example of this is the synthesis of dihydrofuro[3,2-b]piperidine derivatives. mdpi.com In this work, the final products were formed through an aldol (B89426) condensation between a carbonyl group and an adjacent hydroxyl group, leading to the formation of a hemiketal which creates the fused furan-piperidine ring system. mdpi.com Such fused structures can lock the piperidine ring into a specific conformation, which can be beneficial for binding to the active site of a target enzyme. The development of synthetic methods that allow for the construction of diverse heterocyclic compounds is a major focus in medicinal chemistry, as these scaffolds are prevalent in a wide range of pharmaceuticals. openmedicinalchemistryjournal.com The piperidine diol core, with its potential for intramolecular reactions, serves as an excellent starting point for generating novel, three-dimensional heterocyclic structures with potential biological activity.

Mechanistic Studies of Biological Interactions Involving Rel 3s,4s 3 Methylpiperidine 3,4 Diol Scaffolds

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Glycosidases, α-L-Fucosidase, α-Glucosidase)

No research data was found detailing the enzyme inhibition kinetics or the mechanism of action for Rel-(3S,4S)-3-methylpiperidine-3,4-diol against glycosidases, including α-L-fucosidase and α-glucosidase. While the broader class of piperidine (B6355638) and pyrrolidine (B122466) derivatives are known to be inhibitors of various glycosidases, specific studies on the (3S,4S) stereoisomer of 3-methylpiperidine-3,4-diol (B14767463) are not present in the available literature. Research on related compounds suggests that the stereochemistry of the hydroxyl and methyl groups on the piperidine ring is critical for inhibitory activity, but specific kinetic data (such as Ki or IC50 values) for the title compound are unpublished.

There is no information available in the scientific literature to suggest that this compound has been investigated or identified as an active-site specific chaperone (ASSC) modulator. The role of small molecule inhibitors as ASSCs is an area of active research for lysosomal storage disorders, where they can aid in the proper folding and trafficking of mutant enzymes. nih.gov However, no such studies have been reported for this specific compound.

Similarly, no published research indicates that this compound has been evaluated as a modulator for substrate reduction therapy (SRT). SRT aims to decrease the biosynthesis of substrates that accumulate in lysosomal storage disorders, but the activity of this particular compound in that context has not been documented.

Structure-Activity Relationship (SAR) Studies of Derivatized Scaffolds

No structure-activity relationship (SAR) studies for derivatives of the this compound scaffold are available in the current scientific literature. Such studies would involve the synthesis and biological evaluation of a series of related compounds to determine how modifications to the chemical structure affect biological activity, but this work has not been reported for this specific scaffold.

Advanced Techniques for Investigating Molecular Interactions (e.g., X-ray Fluorescence Spectrometry for binding events)

There are no records of advanced techniques, such as X-ray fluorescence spectrometry or X-ray crystallography, being used to investigate the molecular interactions and binding events of this compound with biological targets. These methods are crucial for understanding the precise binding mode of an inhibitor to an enzyme's active site, but such structural biology data for this compound is not available.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Methods

The efficient and stereoselective synthesis of highly substituted piperidines is a significant challenge in organic chemistry. ajchem-a.com Traditional methods for creating the piperidine (B6355638) ring often involve the hydrogenation of pyridine (B92270) derivatives, which can require harsh conditions like high temperatures and pressures. nih.govdtic.mil Future research must focus on developing more sophisticated and milder synthetic routes to access Rel-(3S,4S)-3-methylpiperidine-3,4-diol and its analogues with high precision and yield.

A promising avenue is the advancement of asymmetric catalysis . Rhodium-catalyzed asymmetric carbometalation, for instance, has been shown to produce enantioenriched 3-substituted piperidines from dihydropyridines in a three-step process. nih.govacs.org Adapting such reductive Heck-type reactions could provide a powerful tool for controlling the stereochemistry at the C3 and C4 positions of the piperidine ring. Another area ripe for exploration is the use of chemo-enzymatic methods, which employ a combination of oxidase and reductase enzymes to dearomatize pyridiniums, offering an alternative route to enantioenriched products. acs.org

Further research into metal-catalyzed intramolecular cyclizations is also warranted. nih.gov For example, cobalt-catalyzed radical cyclization of linear amino-aldehydes presents a viable method for producing various piperidines, although challenges such as the formation of by-products need to be addressed. nih.gov The development of novel heterogeneous catalysts, such as cobalt based on titanium nanoparticles, could enable acid-free hydrogenation in greener solvents like water, making the synthesis more sustainable. nih.gov

Catalytic ApproachPotential Advantages for Synthesizing Piperidine ScaffoldsKey Challenges
Rhodium-Catalyzed Asymmetric Carbometalation High enantioselectivity and broad functional group tolerance. nih.govacs.orgMulti-step process; functionalization of internal and substituted dienes is less studied. nih.govacs.org
Chemo-Enzymatic Dearomatization High stereoselectivity for producing enantioenriched products from pyridiniums. acs.orgRequires specific enzyme compatibility with the substrate.
Cobalt-Catalyzed Radical Cyclization Effective for producing a variety of piperidines from linear precursors. nih.govPotential for competitive side reactions leading to by-products. nih.gov
Heterogeneous Cobalt Catalysis Allows for acid-free hydrogenation in aqueous media, improving sustainability. nih.govCatalyst stability and reusability over multiple cycles.
Copper-Catalyzed Intramolecular C-H Amination Enables direct formation of the piperidine ring from N-fluoride amides. acs.orgSubstrate scope and optimization for six-membered ring formation. acs.org

Design and Synthesis of New Analogues with Enhanced Specificity

The design of new analogues could involve several strategies:

Modification of Hydroxyl Groups: The diol functionality at C3 and C4 can be converted into ethers, esters, or other functional groups to modulate hydrogen bonding capacity, lipophilicity, and metabolic stability.

Substitution on the Piperidine Nitrogen: The secondary amine provides a convenient handle for introducing a wide array of substituents to probe interactions with specific pockets in a target protein.

Diastereoselective syntheses will be crucial for creating these new analogues. For example, methods have been developed to control the C3-C4 relative stereochemistry in related systems, such as the synthesis of 4-aryl-3-methyl-4-piperidinemethanols, through reactions like the alkoxymethylation of a metalloenamine. researchgate.net Such precise control over stereochemistry is essential, as different isomers can exhibit vastly different biological activities.

Modification SitePotential Chemical ChangesDesired Outcome
C3 and C4 Hydroxyls Etherification, esterification, fluorination.Modulate binding affinity, improve membrane permeability, enhance metabolic stability.
Piperidine Nitrogen (N1) Alkylation, acylation, arylation.Explore new binding pockets, alter solubility and pharmacokinetic properties.
C2, C5, C6 Positions Introduction of alkyl, aryl, or halogen groups.Create novel steric and electronic interactions, improve target selectivity.

Application of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction of Bioactivity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comnih.gov These computational tools can be powerfully applied to the this compound scaffold to explore a vast chemical space and prioritize the synthesis of compounds with a high probability of success. nih.gov

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known bioactive molecules to design novel compounds based on a specific scaffold. nih.govresearchgate.net By using the this compound structure as a starting point, these models can generate thousands of virtual analogues with desirable physicochemical properties. nih.gov

Target Identification: AI can also assist in identifying the most likely biological targets for a given compound. By comparing the structural and electronic features of this compound with those of ligands with known targets, it is possible to generate hypotheses about its mechanism of action, which can then be validated experimentally. nih.gov

AI/ML ApplicationTechniqueSpecific Goal for the Piperidine Scaffold
Novel Analogue Generation Generative Models (e.g., RNN, LSTM)Create diverse, scaffold-focused libraries of new molecules for synthesis. nih.govresearchgate.net
Bioactivity & Property Prediction QSAR, Deep Neural NetworksForecast the biological activity, toxicity, and pharmacokinetic profiles of virtual compounds. mdpi.comnih.gov
Virtual Screening Support Vector Machines (SVM), Random ForestsPrioritize compounds from large databases for biological testing. fluxinsights.co.uknih.gov
Target Identification Weighted Nearest Neighbor, Proteochemometric ModelingPredict likely protein-ligand interactions and potential therapeutic targets. nih.gov

Development of Advanced Analytical Techniques for Real-Time Monitoring of Synthesis and Interactions

To support the rapid synthesis and evaluation of new analogues, a parallel advancement in analytical techniques is necessary. While standard methods like NMR and mass spectrometry are essential for structural confirmation, they often lack the ability to provide real-time data on reaction kinetics or dynamic biological interactions.

Future research should focus on implementing and developing advanced analytical platforms. For instance, in-situ spectroscopic techniques (e.g., ReactIR, Raman) can be integrated into synthetic workflows to monitor reaction progress in real time. This allows for precise control over reaction conditions, optimization of yield, and a deeper understanding of reaction mechanisms.

For studying the interactions of new analogues with their biological targets, technologies like Biomolecular Interaction Analysis (BIA) are invaluable. researchgate.net BIA, often based on surface plasmon resonance (SPR), allows for the label-free, real-time measurement of binding kinetics (association and dissociation rates) and affinity. researchgate.net This provides a much richer understanding of the drug-target interaction than simple endpoint assays. Integrating BIA into the screening cascade can provide crucial data to guide the optimization of lead compounds, ensuring that modifications to the piperidine scaffold translate into improved binding characteristics. researchgate.net

Analytical TechniqueApplication AreaInformation Gained
In-situ Spectroscopy (e.g., ReactIR) Chemical SynthesisReal-time monitoring of reactant consumption and product formation; reaction kinetics.
Capillary Electrophoresis Compound Purification & AnalysisHigh-resolution separation of isomers and impurities. unodc.org
Biomolecular Interaction Analysis (BIA/SPR) Drug-Target InteractionReal-time binding affinity (KD) and kinetics (kon, koff); specificity analysis. researchgate.net
Mass Spectrometry (coupled with BIA) Target Identification & CharacterizationDirect identification of binding partners from complex biological samples. researchgate.net

By pursuing these integrated research directions, the scientific community can systematically build upon the unique structural features of this compound, paving the way for the development of a new generation of specific and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high stereochemical purity in Rel-(3S,4S)-3-methylpiperidine-3,4-diol?

  • Methodological Answer : Utilize chiral catalysts (e.g., asymmetric hydrogenation catalysts) and controlled reaction parameters (temperature: 0–25°C; solvent: anhydrous THF or ethanol) to favor the desired (3S,4S) configuration. Monitor reaction progress via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a mobile phase of hexane/isopropanol (90:10 v/v) to resolve enantiomers . Validate purity using polarimetry and cross-reference with synthetic intermediates from structurally analogous piperidinol derivatives .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with NMR analysis. Key NMR features include 1^1H-1^1H coupling constants (J3,4J_{3,4}) and Nuclear Overhauser Effect (NOE) correlations between axial/equatorial protons. Compare spectral data with literature values for related (3S,4S)-configured piperidine derivatives, such as 4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol .

Q. What chromatographic methods are effective for purity assessment of this compound in multicomponent mixtures?

  • Methodological Answer : Employ reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) for baseline separation. Validate method specificity using spiked impurity standards (e.g., diastereomers or synthetic byproducts). For trace analysis, couple with evaporative light scattering detection (ELSD) to quantify low-abundance impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for stereoretentive reactions (e.g., hydroxyl group functionalization). Molecular dynamics (MD) simulations in explicit solvent models (e.g., water or DMSO) can assess conformational stability. Integrate AI-driven platforms like COMSOL Multiphysics® to optimize reaction parameters (e.g., temperature gradients) for scaled-up synthesis .

Q. What strategies resolve contradictory kinetic data in studies of this compound reactions?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., catalyst loading vs. solvent polarity) contributing to discrepancies . Use regression analysis to model nonlinear kinetics and identify outliers. For example, orthogonal design (L9_9(34^4) matrix) can systematically test interactions between temperature, pH, and substrate concentration . Validate models via replicate experiments and Bayesian statistical frameworks to quantify uncertainty .

Q. How can scalable synthesis protocols maintain stereochemical integrity during process intensification?

  • Methodological Answer : Implement continuous-flow reactors with in-line Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring of stereochemical drift . Optimize mixing efficiency using computational fluid dynamics (CFD) to minimize localized overheating. For crystallization steps, employ anti-solvent addition protocols with controlled nucleation rates (e.g., using seed crystals of the desired enantiomer) .

Methodological Considerations for Reproducibility

  • Data Management : Use AI-powered tools for automated data curation, ensuring raw chromatographic datasets (e.g., .cdf files) and simulation parameters are archived in FAIR-compliant repositories .
  • Appendices : Include detailed reaction schematics, NMR assignments, and validation reports in appendices, following guidelines for replicability .

Key Challenges and Solutions

  • Contradictory Stereochemical Assignments : Cross-validate using multiple techniques (e.g., single-crystal XRD vs. vibrational circular dichroism) and reference synthetic standards from peer-reviewed sources .
  • Scale-Up Variability : Conduct sensitivity analysis using response surface methodology (RSM) to identify critical process parameters (CPPs) affecting yield and enantiomeric excess (ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.